An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known in the field as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structure, an isostere of indole, features a pyrrole ring fused to a pyridine ring, granting it unique electronic properties and the ability to form critical hydrogen bond interactions with biological targets. This guide focuses on a specifically functionalized derivative, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid . This molecule is not merely a compound but a strategic building block, engineered with two distinct reactive handles—a bromine atom and a carboxylic acid—that unlock a vast potential for synthetic diversification and the development of highly specific bioactive agents. We will explore its core attributes, logical synthetic pathways, and its pivotal role in the landscape of modern drug discovery.
Part 1: Core Molecular Attributes
Chemical Identity
The precise identity of a chemical reagent is paramount for reproducibility and regulatory compliance. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unambiguously defined by the following identifiers.
| Identifier | Value |
| CAS Number | 1190322-26-9[1] |
| IUPAC Name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid[1] |
| Synonym | 5-Bromo-7-azaindole-6-carboxylic acid[1] |
| Molecular Formula | C₈H₅BrN₂O₂ |
| SMILES | C1=CNC2=NC(=C(C=C21)Br)C(=O)O[1] |
| InChIKey | XLDHSOLQOJNDAZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile. The data below, computed by PubChem, provides a foundational understanding of this molecule.
| Property | Value | Source |
| Molecular Weight | 241.04 g/mol | PubChem[1] |
| Monoisotopic Mass | 239.95344 Da | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Part 2: Synthesis and Reactivity
Plausible Synthetic Strategy
The proposed workflow involves a regioselective lithiation followed by carboxylation.
Causality Behind Experimental Choices:
-
N-Protection (Step 1): The pyrrole N-H proton is acidic and would be competitively deprotonated by the strong base (n-BuLi) used in Step 2. Protecting this nitrogen, for example with a Trimethylsilylethoxymethyl (SEM) group, is crucial. This choice is self-validating as it prevents side reactions and directs the metalation to the desired C-H bond.
-
Directed Ortho-Metalation (Step 2): The pyridine nitrogen (N7) acts as a powerful directing group for lithiation. In the presence of a strong lithium base like n-butyllithium (n-BuLi) at low temperatures (-78°C), the proton at the C6 position, which is ortho to the pyridine nitrogen, is selectively abstracted. This high regioselectivity is a well-documented phenomenon in pyridine chemistry.
-
Carboxylation (Step 3): The resulting 6-lithio intermediate is a potent nucleophile. Quenching the reaction with an electrophile like carbon dioxide (either as a gas or crushed dry ice) introduces the carboxylic acid moiety at the C6 position.
-
Deprotection (Step 4): The final step involves the removal of the N-protecting group under conditions that do not affect the rest of the molecule (e.g., fluoride source for a silyl-based group or acid for others) to yield the target compound.
Key Reactivity Profile
The molecule's utility stems from its dual functionality, which allows for orthogonal chemical modifications.
-
At the Carboxylic Acid: This group is a versatile handle for forming amides, esters, or other acid derivatives. This is the primary site for extending the molecule to interact with specific pockets in a biological target.
-
At the Bromine Atom: The C5-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's steric and electronic properties.[4]
-
At the Pyrrole Nitrogen: The N-H can be alkylated or arylated, though this can also be a key hydrogen bond donor for receptor binding.
Part 3: Applications in Drug Discovery and Chemical Biology
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Scaffold for Kinase Inhibition
The 7-azaindole core acts as an "ATP mimic." Adenosine triphosphate (ATP) is the natural substrate for kinases, and its adenine ring forms key hydrogen bonds within the enzyme's active site. The 7-azaindole scaffold effectively mimics this interaction.
-
Hinge-Binding Motif: The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring are perfectly positioned to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[7][8] This anchoring is the foundation of inhibitory activity.
-
Vector for Specificity: Our target molecule, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, provides two vectors for achieving potency and selectivity. The C6-carboxylic acid can be elaborated into amides that reach into solvent-exposed regions or specific sub-pockets, while the C5-bromo position allows for the introduction of groups via cross-coupling that can target other areas of the active site. This scaffold has been instrumental in developing inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][9]
Part 4: Experimental Protocols & Data Interpretation
Exemplary Protocol: Suzuki Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the C5-bromo position. This is a self-validating system; successful coupling results in a new product with a distinct mass and NMR spectrum, confirming the reaction's efficacy.
Objective: To synthesize 5-Aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like SPhos (0.05 eq).[4] The choice of catalyst and ligand is critical and may require optimization for different substrates.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol (1:1) or dioxane/water.
-
Reaction: Heat the mixture to the required temperature (e.g., 60-110 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Expected Spectroscopic Data
While actual spectra are instrument- and solvent-dependent, the following provides an expert interpretation of expected signals for the title compound.
-
¹H NMR:
-
Aromatic Protons: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons at the C2, C3, and C4 positions. The coupling patterns (doublets, triplets) will be consistent with the 7-azaindole ring structure.
-
N-H Proton: A broad singlet, typically downfield (>11 ppm), corresponding to the pyrrole N-H proton.[10]
-
-COOH Proton: A very broad singlet, often further downfield, for the carboxylic acid proton. Its visibility can depend on the solvent used (e.g., it may exchange with D₂O).
-
-
¹³C NMR: Signals corresponding to the 8 distinct carbon atoms, with the carboxylic acid carbonyl carbon appearing significantly downfield (>160 ppm).
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which is a definitive confirmation of the compound's elemental composition. The observed mass should correspond to the calculated exact mass of 239.95344 Da.[1]
Part 5: Safety and Handling
Hazard Identification: Based on depositor-supplied data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a highly valuable and strategically designed building block for chemical biology and drug discovery. Its 7-azaindole core provides a proven scaffold for engaging with important biological targets like kinases, while its orthogonal reactive sites—the C5 bromine and C6 carboxylic acid—offer synthetic chemists precise control for building molecular complexity. Understanding its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage its full potential in the quest for novel therapeutics.
References
-
Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 762-767. Available from: [Link]
-
El-Ghanam, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available from: [Link]
-
Andrade, C., & Barreto, A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 450. Available from: [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kulkarni, V. M., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3290. Available from: [Link]
-
Paul, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7796-7806. Available from: [Link]
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Wang, X., et al. (2020). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 25(2), 384. Available from: [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
-
Starha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 69(Pt 4), o549. Available from: [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(13), 1321-1348. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Available from: [Link]
-
1H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved from [Link]
- 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. (2014). Google Patents.
Sources
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. ZA201405070B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
